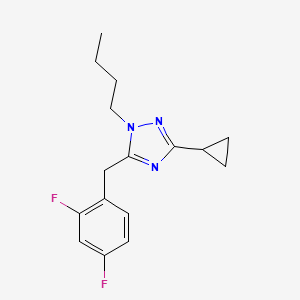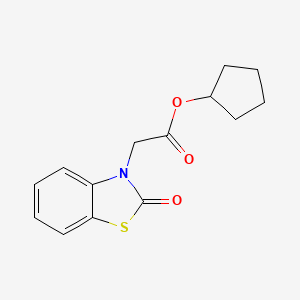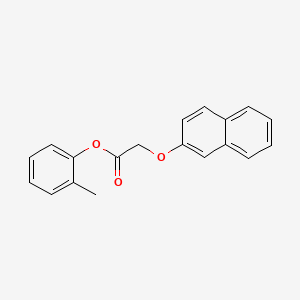
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone
概要
説明
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a nitro group and a piperazine ring in its structure suggests that it may exhibit interesting chemical and biological properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-methyl-4-nitrobenzoyl chloride with 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens like chlorine or bromine for halogenation.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: (3-Methyl-4-aminophenyl)(4-methylpiperazin-1-yl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-Methyl-4-nitrobenzoic acid and 4-methylpiperazine.
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Studies may focus on its potential as an antimicrobial, anticancer, or neuroactive agent.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.
作用機序
The mechanism of action of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can bind to specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
(4-Methylphenyl)(4-methylpiperazin-1-yl)methanone: Lacks the nitro group, which may result in different chemical and biological properties.
(3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone: Lacks the methyl group on the aromatic ring, which may affect its reactivity and interactions.
(3-Methyl-4-nitrophenyl)(piperazin-1-yl)methanone: Lacks the methyl group on the piperazine ring, which may influence its binding affinity and selectivity.
Uniqueness
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a nitro group and a methyl-substituted piperazine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMFLDMEUPCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B5534425.png)


![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)
![2-[4-(TERT-BUTYL)PHENOXY]-N'-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5534455.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)
![ethyl 5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5534470.png)
![8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534479.png)
![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)

![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)

